

An In-depth Technical Guide to the Stability of the Tert-Butyl Carbocation

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Compound of Interest

Compound Name: 2-Bromo-2-methylpropane

Cat. No.: B165281

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Abstract

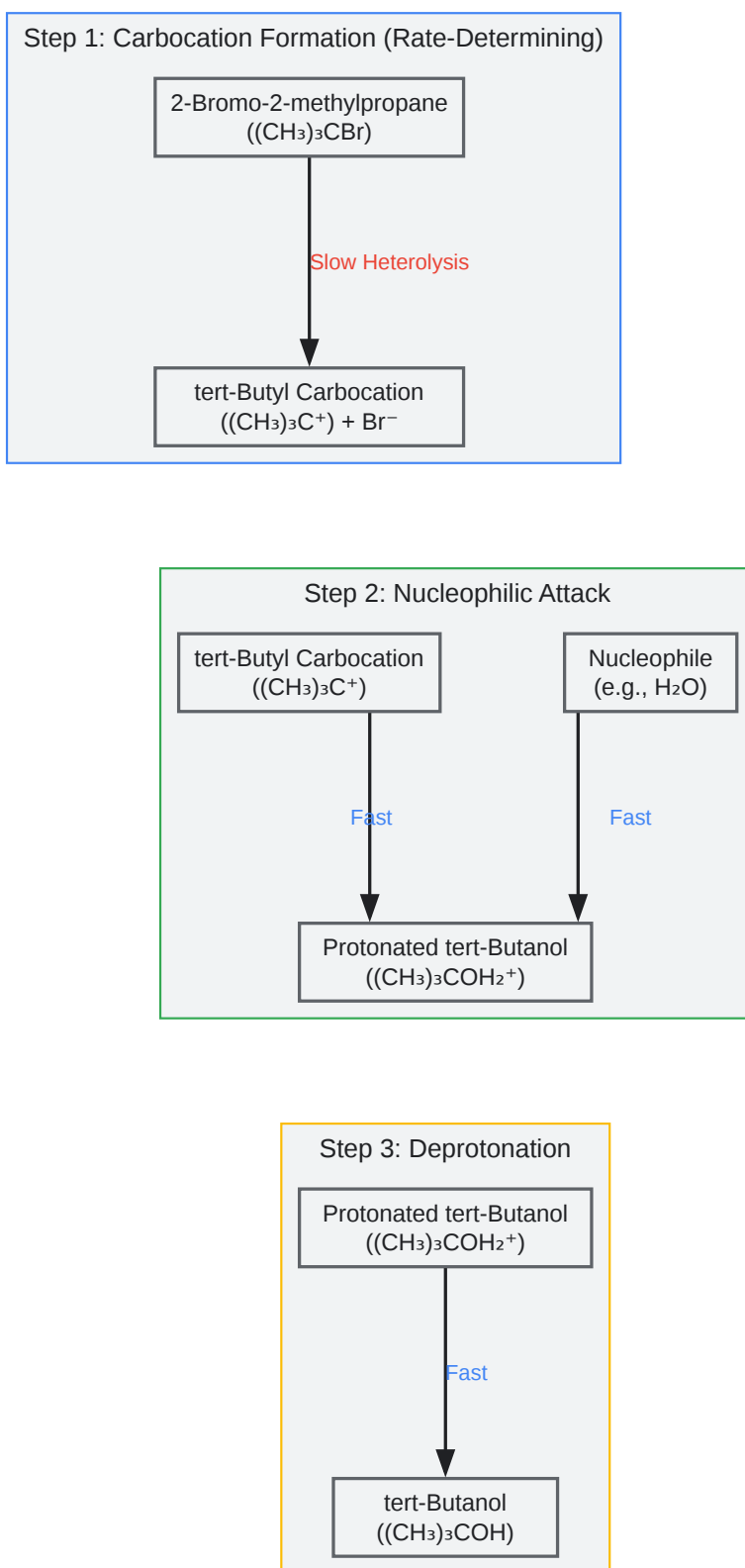
The tert-butyl carbocation, $(\text{CH}_3)_3\text{C}^+$, is a cornerstone intermediate in organic chemistry, renowned for its exceptional stability compared to other simple alkyl carbocations. Its formation, typically via the solvolysis of precursors like **2-bromo-2-methylpropane**, proceeds readily due to this inherent stability. This guide provides a comprehensive technical examination of the factors governing the stability of the tert-butyl carbocation, supported by quantitative thermodynamic and kinetic data. Detailed experimental protocols for its generation and characterization are presented, and key mechanistic and logical relationships are visualized to offer a clear and thorough understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Formation of the Tert-Butyl Carbocation from 2-Bromo-2-methylpropane

The generation of the tert-butyl carbocation is classically demonstrated through the solvolysis of **2-bromo-2-methylpropane** (tert-butyl bromide). This reaction proceeds via a unimolecular nucleophilic substitution ($\text{S}_{\text{N}}1$) mechanism.^{[1][2]} The process is characterized by a two-step mechanism where the rate-determining step is the spontaneous dissociation of the starting material to form the carbocation intermediate.^{[3][4]}

The first step, the cleavage of the carbon-bromine bond, is slow and results in the formation of the planar tert-butyl carbocation and a bromide ion.^{[2][4]} The subsequent step is a rapid attack

by a nucleophile (such as water or another solvent molecule) on the electron-deficient carbocation to yield the final product, tert-butanol.[1][2] The stability of the tertiary carbocation intermediate is the primary reason this pathway is kinetically favored over a concerted S_N2 mechanism.[1][5]



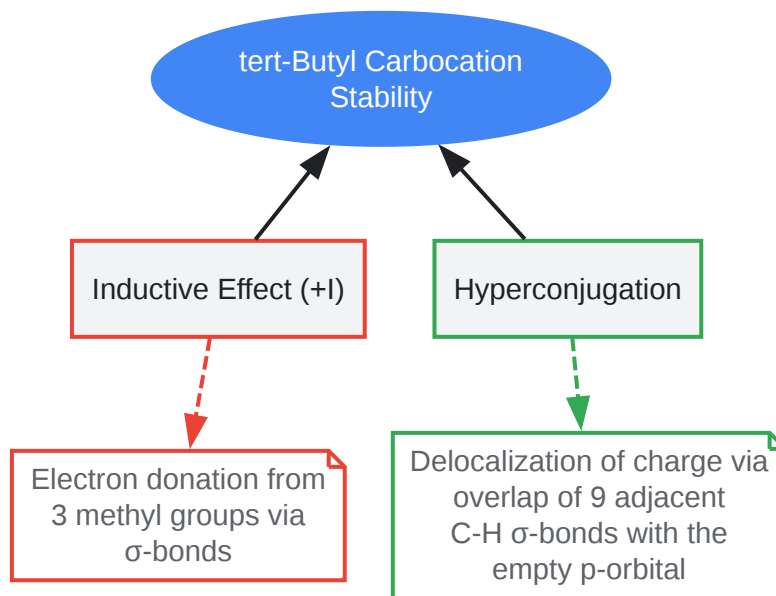
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Figure 1: $\text{S}_{\text{N}}1$ mechanism for the solvolysis of **2-bromo-2-methylpropane**.

Core Factors Governing Stability

The notable stability of the tert-butyl carbocation arises from a combination of electronic effects that delocalize the positive charge, thereby reducing the electron deficiency of the central carbon atom.^[6] These effects are primarily hyperconjugation and the inductive effect.^[7]

- Inductive Effect (+I): The three methyl groups attached to the central carbocationic carbon are alkyl groups, which are electron-donating.^{[6][8]} They push electron density through the sigma bonds towards the positively charged carbon, helping to neutralize the charge and increase stability.^{[6][9]} The more alkyl groups attached, the greater the stabilization.^[8]
- Hyperconjugation: This is considered the dominant stabilizing factor.^[10] Hyperconjugation is the interaction of electrons in an adjacent C-H sigma bond with the empty p-orbital of the carbocation.^{[11][12]} In the tert-butyl carbocation, there are nine C-H bonds (α -hydrogens) on the carbons adjacent to the positive center.^{[9][13]} The overlap of these sigma bond orbitals with the empty p-orbital allows for the delocalization of the positive charge over all ten atoms, which is a powerful stabilizing interaction.^{[11][14]}



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Figure 2: Primary electronic factors contributing to tert-butyl carbocation stability.

Quantitative Analysis of Stability

The stability of a carbocation can be quantified through both thermodynamic and kinetic measurements. Thermodynamic data provide insight into the intrinsic stability, while kinetic data reflect the ease of formation.

Thermodynamic Data

Thermodynamic stability can be assessed by the enthalpy of formation ($\Delta_f H^\ominus$). A lower heat of formation indicates greater stability. The tert-butyl carbocation is significantly more stable than primary and secondary carbocations.^[15]

Carbocation	Structure	Gas-Phase Heat of Formation (kcal/mol)
tert-Butyl	$(\text{CH}_3)_3\text{C}^+$	~162 ^[16]
iso-Propyl	$(\text{CH}_3)_2\text{CH}^+$	~182
Ethyl	CH_3CH_2^+	~215
Methyl	CH_3^+	~261

Note: Values are approximate and can vary slightly based on the experimental or computational method.

Kinetic Data: Relative Rates of Solvolysis

The rate of $\text{S}_\text{N}1$ solvolysis is directly related to the stability of the carbocation intermediate formed in the rate-determining step.^[17] Comparing the solvolysis rates of different alkyl halides provides a clear quantitative measure of the relative stability of their corresponding carbocations.

Substrate	Carbocation Formed	Relative Rate of Solvolysis (50% Ethanol, 45°C)
t-Butyl Chloride	Tertiary	~20,000[16]
Benzyl Chloride	Primary, Resonance stabilized	145[16]
i-Propyl Chloride	Secondary	1[16]

As shown, t-butyl chloride solvolyzes approximately 20,000 times faster than i-propyl chloride, highlighting the immense stability of the tertiary carbocation intermediate.[16]

Experimental Protocols

Protocol 1: Kinetic Analysis of 2-Bromo-2-methylpropane Solvolysis

This protocol outlines the determination of the reaction order for the hydrolysis of **2-bromo-2-methylpropane** using the initial rates method, which confirms the S_N1 mechanism.[2][3]

Objective: To determine the reaction order with respect to the alkyl halide and the nucleophile (OH^-) to provide evidence for the S_N1 mechanism.

Materials:

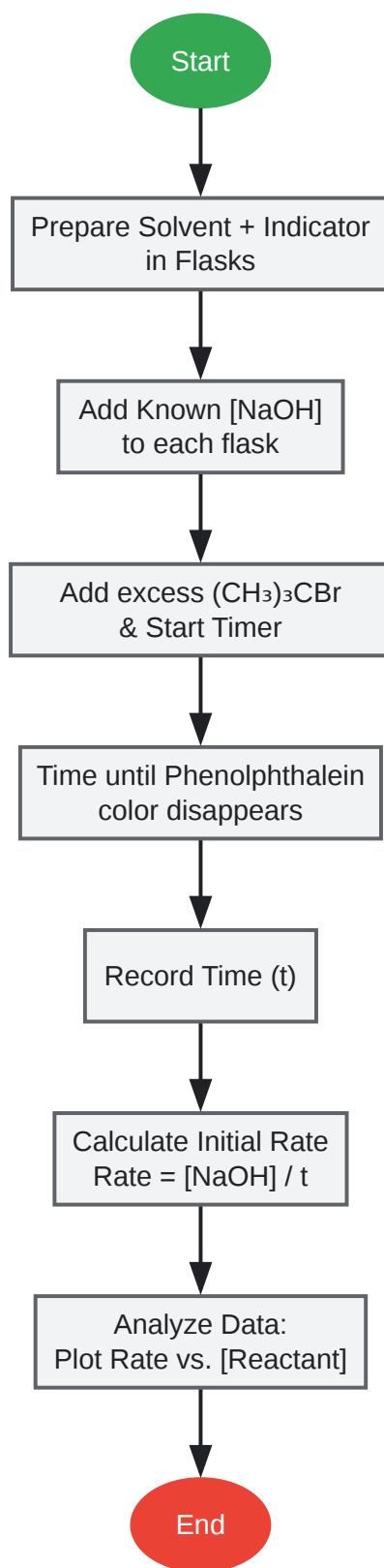
- **2-bromo-2-methylpropane**
- Sodium hydroxide solution (e.g., 0.1 M)
- Solvent: 80:20 propanone/water mixture
- Phenolphthalein indicator
- Burettes, pipettes, conical flasks, stopwatch

Methodology:

- Preparation: Prepare a series of solutions in conical flasks, each containing a fixed volume of the propanone/water solvent and a few drops of phenolphthalein.

- Varying $[\text{OH}^-]$: Add varying, small, known amounts of NaOH solution to the flasks. The concentration of **2-bromo-2-methylpropane** will be kept in large excess.
- Initiation: To start the reaction, add a fixed, large excess of **2-bromo-2-methylpropane** to the first flask and immediately start the stopwatch.
- Measurement: Record the time taken for the pink color of the phenolphthalein to disappear. This indicates that all the OH^- has been consumed. The initial rate is calculated as $[\text{OH}^-] / \text{time}$.
- Repeat: Repeat steps 3-4 for each concentration of NaOH. The rate should be independent of the initial $[\text{OH}^-]$, indicating zero-order kinetics with respect to the nucleophile.[3]
- Varying [Alkyl Halide]: To determine the order with respect to **2-bromo-2-methylpropane**, repeat the experiment using a fixed amount of NaOH and varying the concentration of the alkyl halide.
- Data Analysis: Plot a graph of initial rate versus the concentration of **2-bromo-2-methylpropane**. A linear relationship demonstrates that the reaction is first-order with respect to the alkyl halide.[2]

Expected Result: The overall rate equation will be: $\text{Rate} = k[(\text{CH}_3)_3\text{CBr}]^1$, which is characteristic of an $\text{S}_\text{n}1$ reaction.[3]



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Figure 3: Experimental workflow for the kinetic analysis of solvolysis.

Protocol 2: Spectroscopic Characterization of the Tert-Butyl Carbocation

Direct observation of the tert-butyl carbocation requires conditions that prevent its immediate reaction. This is typically achieved in superacid media or by using a non-nucleophilic counterion in an inert solvent.

Objective: To characterize the structure and electronic environment of the pre-formed tert-butyl carbocation using NMR and IR spectroscopy.

Methodology (General Principles):

- Generation in Superacid: The carbocation can be generated by dissolving **2-bromo-2-methylpropane** or tert-butanol in a superacid like $\text{SbF}_5/\text{SO}_2\text{ClF}$ at low temperatures.
- ^1H NMR Spectroscopy:
 - Procedure: Acquire the ^1H NMR spectrum of the solution at low temperature.
 - Expected Observation: Due to the high positive charge density, the protons on the methyl groups are significantly deshielded. A single, sharp peak will be observed far downfield (typically > 4 ppm), corresponding to the nine equivalent protons. The equivalence of the protons provides evidence for the rapid rotation and symmetrical nature of the cation.
- ^{13}C NMR Spectroscopy:
 - Procedure: Acquire the ^{13}C NMR spectrum.
 - Expected Observation: A highly deshielded signal for the central, positively charged carbon (typically > 300 ppm) will be observed. A second signal for the three equivalent methyl carbons will appear further upfield.
- Infrared (IR) Spectroscopy:
 - Procedure: Obtain the IR spectrum of the carbocation salt.[\[18\]](#)

- Expected Observation: The C-H stretching frequencies (ν_{CH}) of the methyl groups involved in hyperconjugation are significantly lowered (red-shifted) compared to a typical alkane, often appearing below 2900 cm^{-1} .^[18] This shift is considered strong evidence for the hyperconjugative stabilization mechanism.

Conclusion

The exceptional stability of the tert-butyl carbocation is a well-established principle in organic chemistry, critical for understanding and predicting the outcomes of numerous reactions. This stability is quantitatively supported by thermodynamic and kinetic data and is fundamentally attributed to the combined electron-donating inductive effect of three methyl groups and, more significantly, the charge delocalization afforded by hyperconjugation with nine adjacent C-H bonds. The experimental protocols detailed herein provide robust methods for demonstrating this stability and characterizing the cation, offering valuable tools for both academic research and practical applications in fields like drug development, where understanding reaction mechanisms is paramount.

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